

# Roluperidone for Negative Symptoms of Schizophrenia: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Roluperidone |           |
| Cat. No.:            | B1679516     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial data for **roluperidone** in the treatment of negative symptoms of schizophrenia. While a formal meta-analysis is not yet available, this document synthesizes data from key clinical trials and compares **roluperidone**'s performance with established and emerging therapeutic alternatives. The information is intended to support research, clinical development, and decision-making in the field of neuropsychopharmacology.

### **Roluperidone: An Overview**

**Roluperidone** (MIN-101) is an investigational compound with a unique pharmacological profile, acting as an antagonist at serotonin 5-HT2A, sigma2, and α1A-adrenergic receptors.[1][2][3][4] It has minimal affinity for dopamine, cholinergic, or histaminergic receptors.[4] This mechanism is being explored for its potential to specifically target the negative symptoms of schizophrenia, such as asociality, anhedonia, alogia, avolition, and blunted affect, which are significant contributors to the long-term disability associated with the disorder.[1][5]

### **Clinical Trial Data Summary: Roluperidone**

**Roluperidone** has undergone Phase 2b and Phase 3 clinical trials to evaluate its efficacy and safety in treating negative symptoms of schizophrenia. The results have been mixed, leading to



a Complete Response Letter (CRL) from the FDA, indicating that further evidence is needed to support its approval.[5][6][7]

Table 1: Efficacy of Roluperidone in Phase 3 Clinical Trial (12-Week, Double-Blind, Placebo-Controlled)

| Endpoint                                                                                             | Roluperidone 32<br>mg | Roluperidone 64<br>mg                                   | Placebo |
|------------------------------------------------------------------------------------------------------|-----------------------|---------------------------------------------------------|---------|
| Primary Endpoint: PANSS Marder Negative Symptoms Factor Score (NSFS) Change from Baseline            |                       |                                                         |         |
| p-value vs. Placebo<br>(ITT)                                                                         | ≤0.256                | ≤0.064 (marginally missing statistical significance)[3] | -       |
| Effect Size (ES)                                                                                     | 0.1                   | 0.2                                                     | -       |
| p-value vs. Placebo<br>(m-ITT)                                                                       | -                     | ≤0.044 (nominal significance)[3][8]                     | -       |
| Key Secondary Endpoint: Personal and Social Performance (PSP) Scale Total Score Change from Baseline |                       |                                                         |         |
| p-value vs. Placebo<br>(ITT)                                                                         | ≤0.542                | ≤0.021 (statistically significant)[3]                   | -       |
| p-value vs. Placebo<br>(m-ITT)                                                                       | -                     | ≤0.017 (statistically significant)[3][8]                | -       |

ITT: Intent-to-Treat analysis; m-ITT: modified Intent-to-Treat analysis.



Table 2: Open-Label Extension (OLE) of Phase 3 Trial (40

Weeks)

| Endpoint                            | Roluperidone 32 mg      | Roluperidone 64 mg      |
|-------------------------------------|-------------------------|-------------------------|
| Mean Improvement in NSFS            | 6.8 points[9]           | 7.5 points[9]           |
| Mean Improvement in PSP Total Score | 12.3 points[9]          | 14.5 points[9]          |
| Relapse Rate                        | 9% (15/166 patients)[9] | 6% (10/167 patients)[9] |

### Comparative Landscape: Alternative Treatments for Negative Symptoms

The treatment of negative symptoms remains a significant unmet need in schizophrenia.[5] While many atypical antipsychotics can address positive symptoms, their impact on negative symptoms is often limited, and they can sometimes induce secondary negative symptoms.[10] [11]

# Table 3: Comparison of Roluperidone with Other Pharmacological Agents for Negative Symptoms



| Drug Class                                        | Examples                                                                          | Mechanism of<br>Action                                                        | Efficacy Notes on<br>Negative<br>Symptoms                                                             |
|---------------------------------------------------|-----------------------------------------------------------------------------------|-------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| Atypical<br>Antipsychotics                        | Cariprazine (Vraylar),<br>Lurasidone (Latuda),<br>Olanzapine (Zyprexa)<br>[6][12] | Primarily dopamine<br>D2 and serotonin 5-<br>HT2A receptor<br>antagonists.[6] | Modest benefits,<br>particularly for<br>cariprazine. Some<br>may worsen negative<br>symptoms.[11][12] |
| Serotonin 5-HT2A<br>Inverse<br>Agonist/Antagonist | Pimavanserin                                                                      | Selective serotonin 5-<br>HT2A inverse<br>agonist/antagonist.<br>[11]         | Phase 2 trial showed<br>a reduction in<br>negative symptoms,<br>but with a small effect<br>size.[11]  |
| Amino Acids                                       | Glycine, D-serine,<br>Sarcosine                                                   | Co-agonists at the NMDA receptor.                                             | Some studies suggest high-dose glycine may improve negative symptoms.[13]                             |
| Antidepressants                                   | Mirtazapine                                                                       | Noradrenergic and specific serotonergic antidepressant (NaSSA).               | Used as an add-on therapy, with some evidence of benefit. [12]                                        |

# Experimental Protocols Roluperidone Phase 3 Clinical Trial (NCT03397134)

- Study Design: A multinational, randomized, double-blind, placebo-controlled, 12-week study, followed by a 40-week open-label extension.[3][4]
- Participants: 513 patients with schizophrenia who had moderate to severe negative symptoms.[3][4]
- Intervention: Patients were randomized to receive roluperidone 32 mg/day, roluperidone
   64 mg/day, or placebo.[3][4]



- Primary Outcome Measure: Change from baseline in the PANSS Marder Negative
   Symptoms Factor Score (NSFS) at week 12.[3]
- Key Secondary Outcome Measure: Change from baseline in the Personal and Social Performance (PSP) scale total score at week 12.[3]
- Inclusion Criteria: Patients diagnosed with schizophrenia with stable positive symptoms.
- Exclusion Criteria: Patients with prominent positive symptoms or those requiring concomitant antipsychotic treatment. Roluperidone was administered as a monotherapy.[10]

### Visualizing Mechanisms and Workflows Proposed Signaling Pathway of Roluperidone



Click to download full resolution via product page

Caption: Proposed mechanism of **Roluperidone** for negative symptoms.

## Generalized Clinical Trial Workflow for Negative Symptoms





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. minervaneurosciences.com [minervaneurosciences.com]
- 2. Network intervention analysis indicates that roluperidone achieves its effect on negative symptoms of schizophrenia by targeting avolition PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Roluperidone for the Treatment of Negative Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Roluperidone for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Another setback for Minerva's schizophrenia treatment roluperidone Clinical Trials Arena [clinicaltrialsarena.com]
- 6. hcplive.com [hcplive.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Minerva Neurosciences Announces the Results of the Phase 3 [globenewswire.com]
- 10. Roluperidone monotherapy, a treatment for negative symptoms in schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychiatrictimes.com [psychiatrictimes.com]
- 12. mdpi.com [mdpi.com]
- 13. Complementary Treatments for Schizophrenia [webmd.com]
- To cite this document: BenchChem. [Roluperidone for Negative Symptoms of Schizophrenia: A Comparative Clinical Trial Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679516#meta-analysis-of-roluperidone-clinical-trial-data-for-negative-symptoms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com